3-Formylimidazo[1,2-A]pyridine-8-carboxylic acid
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Overview
Description
3-Formylimidazo[1,2-A]pyridine-8-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-A]pyridine core with formyl and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylimidazo[1,2-A]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[1,2-A]pyridine core. Subsequent formylation and carboxylation steps introduce the formyl and carboxylic acid groups, respectively .
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Formylimidazo[1,2-A]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydrogen atoms on the imidazo[1,2-A]pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
Oxidation: 3-Carboxyimidazo[1,2-A]pyridine-8-carboxylic acid.
Reduction: 3-Hydroxymethylimidazo[1,2-A]pyridine-8-carboxylic acid.
Substitution: Various substituted imidazo[1,2-A]pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
3-Formylimidazo[1,2-A]pyridine-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Formylimidazo[1,2-A]pyridine-8-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-A]pyridine-2-carboxylic acid
- Imidazo[1,2-A]pyridine-6-carboxylic acid
- Imidazo[1,2-A]pyridine-7-carboxylic acid
- 5-Methyl-imidazo[1,2-A]pyridine-2-carboxylic acid
Uniqueness
3-Formylimidazo[1,2-A]pyridine-8-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, which provide distinct reactivity and potential for diverse chemical modifications. This dual functionality is not commonly found in other imidazo[1,2-A]pyridine derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H6N2O3 |
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Molecular Weight |
190.16 g/mol |
IUPAC Name |
3-formylimidazo[1,2-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-5-6-4-10-8-7(9(13)14)2-1-3-11(6)8/h1-5H,(H,13,14) |
InChI Key |
JJOLYHSDTHOKBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)C(=O)O)C=O |
Origin of Product |
United States |
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